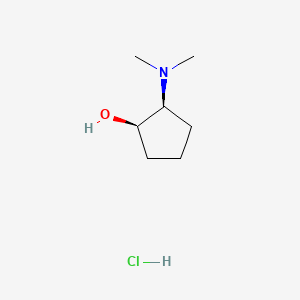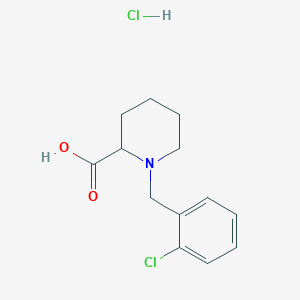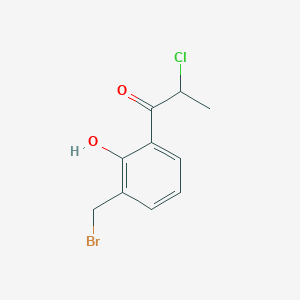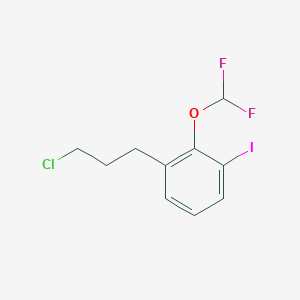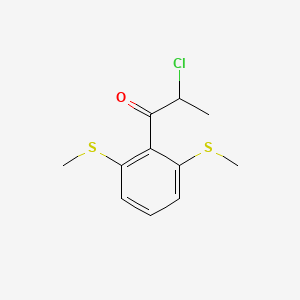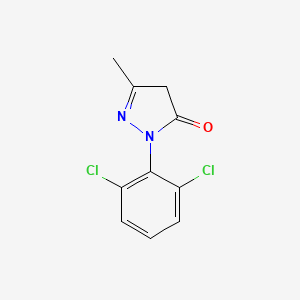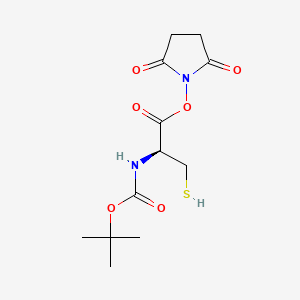
1-(3-Bromopropyl)-5-nitro-2-(trifluoromethylthio)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromopropyl)-5-nitro-2-(trifluoromethylthio)benzene is an organic compound that features a benzene ring substituted with a bromopropyl group, a nitro group, and a trifluoromethylthio group
Vorbereitungsmethoden
The synthesis of 1-(3-Bromopropyl)-5-nitro-2-(trifluoromethylthio)benzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Bromination: The addition of a bromopropyl group via electrophilic aromatic substitution, using bromopropane and a Lewis acid catalyst like aluminum chloride.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
1-(3-Bromopropyl)-5-nitro-2-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Oxidation Reactions: The trifluoromethylthio group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide.
Common reagents and conditions for these reactions include:
Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Hydrogen peroxide (H2O2) in the presence of acetic acid.
Major products formed from these reactions include substituted benzene derivatives, amines, and sulfones.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromopropyl)-5-nitro-2-(trifluoromethylthio)benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs targeting specific diseases.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings with unique properties.
Wirkmechanismus
The mechanism by which 1-(3-Bromopropyl)-5-nitro-2-(trifluoromethylthio)benzene exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding or covalent modification. The molecular targets and pathways involved can vary, but often include key proteins involved in cellular signaling and metabolism.
Vergleich Mit ähnlichen Verbindungen
1-(3-Bromopropyl)-5-nitro-2-(trifluoromethylthio)benzene can be compared to other similar compounds, such as:
1-(3-Bromopropyl)-3-(trifluoromethyl)benzene: Lacks the nitro group, resulting in different reactivity and applications.
1-Bromo-3-phenylpropane: Lacks both the nitro and trifluoromethylthio groups, making it less versatile in chemical synthesis.
3-Bromo-1-phenylpropane: Similar to 1-Bromo-3-phenylpropane but with a different substitution pattern on the benzene ring.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C10H9BrF3NO2S |
|---|---|
Molekulargewicht |
344.15 g/mol |
IUPAC-Name |
2-(3-bromopropyl)-4-nitro-1-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C10H9BrF3NO2S/c11-5-1-2-7-6-8(15(16)17)3-4-9(7)18-10(12,13)14/h3-4,6H,1-2,5H2 |
InChI-Schlüssel |
UPYWWEKWTLOGAO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CCCBr)SC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



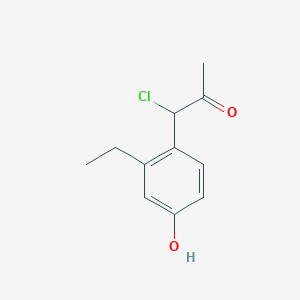

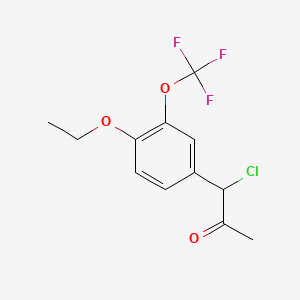
![9-bromo-2-hydroxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride](/img/structure/B14046864.png)
